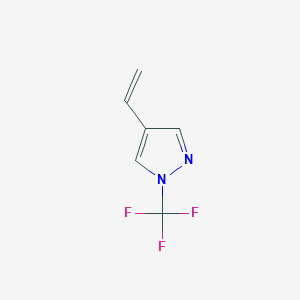
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole is a compound that features a trifluoromethyl group and a vinyl group attached to a pyrazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of trifluoromethylated hydrazones with vinyl ketones under mild conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide (CuI) for nucleophilic substitution.
Major Products:
Epoxides and diols: from oxidation.
Pyrazolines: from reduction.
Trifluoromethyl-substituted derivatives: from substitution reactions.
Scientific Research Applications
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways . The vinyl group can undergo polymerization, contributing to the compound’s utility in material science .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-vinyl-1H-pyrazole
- 1-(Trifluoromethyl)-4-ethyl-1H-pyrazole
- 1-(Trifluoromethyl)-5-vinyl-1H-pyrazole
Comparison: 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole is unique due to the specific positioning of the vinyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3N2 |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
4-ethenyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h2-4H,1H2 |
InChI Key |
FPJQNVNDQMZCCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


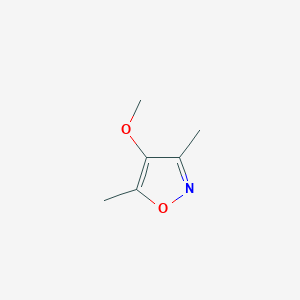




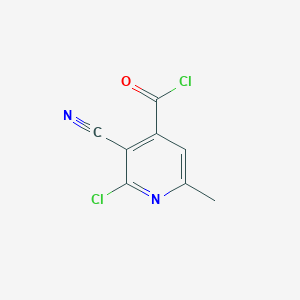
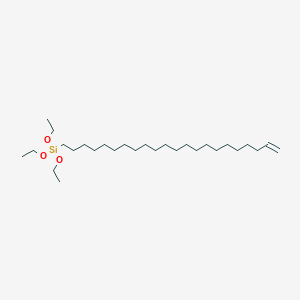
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

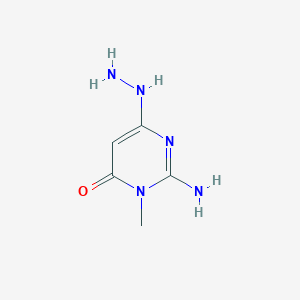
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
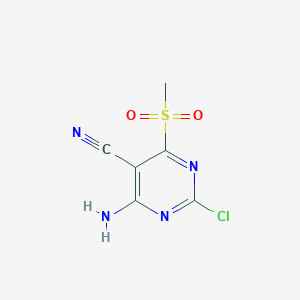
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

